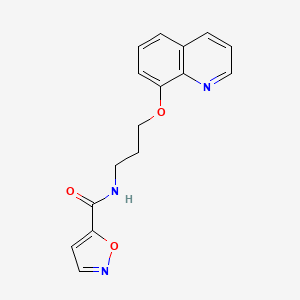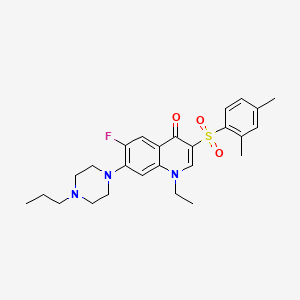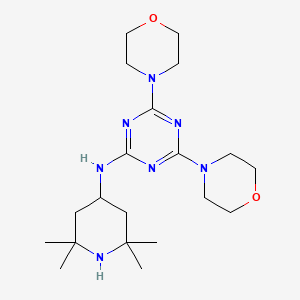
4,6-dimorpholino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-dimorpholino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a triazine-based compound that has been synthesized using various methods.
Scientific Research Applications
Selective Modification in Organic Synthesis
Kolmakov (2008) explored the selective modification of bifunctional heterocyclic compounds containing amino and thioamide groups in an acetic acid medium. This process, involving 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine, showcases a high-yielding and selective reaction pathway that maintains the integrity of thioamide functions under specific conditions. This method opens avenues for synthesizing thioamides with biologically relevant residues, leading to new thioethers through alkylation at sulfur centers (Kolmakov, 2008).
Biological Evaluation as MAO Inhibitors
Khattab et al. (2015) synthesized a series of 1,3,5-triazine amino acid derivatives, including those with 4,6-dimorpholino substitution. Their study on monoamine oxidase (MAO) inhibitory activity found compounds exhibiting comparable MAO-A inhibition to the standard clorgyline, indicating potential for therapeutic applications in treating conditions influenced by MAO activity, such as depression, without significant acute toxicity (Khattab et al., 2015).
Antimicrobial Activities
Bektaş et al. (2007) investigated the antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the broad potential of triazine-based compounds in developing antimicrobial agents. While this study does not directly mention 4,6-dimorpholino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine, it underscores the relevance of triazine derivatives in combating microbial infections (Bektaş et al., 2007).
One-Pot Synthesis Under Microwave Irradiation
Dolzhenko et al. (2021) developed a one-pot, three-component synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This approach facilitates the fast synthesis of diverse derivatives, including those with 4,6-dimorpholino substitution, offering a streamlined pathway for generating compounds with potential antileukemic activity (Dolzhenko et al., 2021).
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N7O2/c1-19(2)13-15(14-20(3,4)25-19)21-16-22-17(26-5-9-28-10-6-26)24-18(23-16)27-7-11-29-12-8-27/h15,25H,5-14H2,1-4H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHQEMRYXUQORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

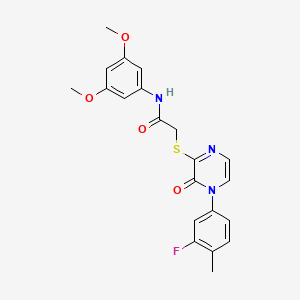
![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
![N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2676605.png)
![2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2676606.png)
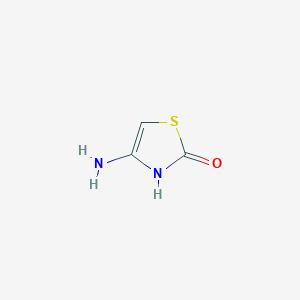
![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)
![2,4-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)
